4-Ethoxy-3,3-dimethyl-4-oxobutanoic acid
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Overview
Description
4-Ethoxy-3,3-dimethyl-4-oxobutanoic acid is an organic compound with the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol . It is a synthetic amino acid derivative and is known for its unique structural properties, which include an ethoxy group and a dimethyl-substituted oxobutanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3,3-dimethyl-4-oxobutanoic acid typically involves the esterification of butanedioic acid derivatives. One common method includes the reaction of 2,2-dimethylbutanedioic acid with ethanol under acidic conditions to form the ethyl ester . The reaction is usually carried out at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3,3-dimethyl-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: 4-Hydroxy-3,3-dimethylbutanoic acid.
Reduction: 4-Ethoxy-3,3-dimethyl-4-hydroxybutanoic acid.
Substitution: Various substituted butanoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-3,3-dimethyl-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3,3-dimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3,3-dimethyl-4-oxobutanoic acid: Similar in structure but with a methoxy group instead of an ethoxy group.
4-Ethoxy-4-oxobutanoic acid: Lacks the dimethyl substitution present in 4-Ethoxy-3,3-dimethyl-4-oxobutanoic acid.
Uniqueness
This compound is unique due to its combination of an ethoxy group and a dimethyl-substituted oxobutanoic acid moiety. This structural configuration imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
4-ethoxy-3,3-dimethyl-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-12-7(11)8(2,3)5-6(9)10/h4-5H2,1-3H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEVJFVPZSFNCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32980-28-2 |
Source
|
Record name | 4-ethoxy-3,3-dimethyl-4-oxobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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